![molecular formula C18H14ClNO2 B3032929 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione CAS No. 6307-22-8](/img/structure/B3032929.png)
2-Chloro-3-(phenethylamino)naphthalene-1,4-dione
Overview
Description
2-Chloro-3-(phenethylamino)naphthalene-1,4-dione is a derivative of naphthalene-1,4-dione, which has been modified by the introduction of a phenethylamino group. This compound is part of a family of naphthalene derivatives that have been studied for their solubility in supercritical carbon dioxide, as well as for their crystal structures .
Synthesis Analysis
The synthesis of 2-chloro-3-(phenethylamino)naphthalene-1,4-dione involves a substitution reaction where a chlorine atom is replaced by an amine substituent. This process results in a compound with a high purity grade of 98% mol mol⁻¹ . Although the specific details of the synthesis are not provided in the abstract, it is likely that this compound was synthesized using methods similar to those reported for related compounds, which involve the use of appropriate amines and reaction conditions to achieve the desired substitution .
Molecular Structure Analysis
The molecular structure of 2-chloro-3-(phenethylamino)naphthalene-1,4-dione has not been directly described in the provided papers. However, related compounds with similar substitutions on the naphthalene-1,4-dione core have been shown to possess non-planar structures with significant torsion angles around the N–C(naphthoquinone) bond, as determined by single crystal X-ray diffraction methods . This suggests that the phenethylamino derivative may also exhibit a non-planar structure, potentially influencing its physical and chemical properties.
Chemical Reactions Analysis
The provided abstracts do not detail specific chemical reactions involving 2-chloro-3-(phenethylamino)naphthalene-1,4-dione. However, the compound's solubility in supercritical carbon dioxide was measured, which is indicative of its potential reactivity and interactions in supercritical conditions . The presence of the phenethylamino group could also imply potential reactivity with electrophiles or participation in hydrogen bonding, as seen in related compounds .
Physical and Chemical Properties Analysis
The solubility of 2-chloro-3-(phenethylamino)naphthalene-1,4-dione in supercritical carbon dioxide was found to range between (57×10⁻⁶ and 161×10⁻⁶) mol mol⁻¹ at temperatures of (313, 323, and 333) K and pressures from (8.59 to 32.51) MPa . These solubility values were analyzed for thermodynamic consistency using the Gibbs-Duhem equation and correlated with a semi-empirical model as a function of temperature, pressure, and pure carbon dioxide density. The physical properties such as solubility in supercritical carbon dioxide suggest potential applications in processes that utilize supercritical fluids for extraction or material processing .
Scientific Research Applications
Solubility in Supercritical Carbon Dioxide
2-Chloro-3-(phenethylamino)naphthalene-1,4-dione has been studied for its solubility in supercritical carbon dioxide. It was synthesized with a high purity grade and its solubility in the carbon dioxide rich-phase was measured at various temperatures and pressures, using a high-performance liquid chromatography. This research contributes to the understanding of the solubility behavior of such compounds in supercritical fluids, which is vital for various industrial and pharmaceutical applications (Zacconi et al., 2017).
Crystal Structure Analysis
Studies have been conducted to determine the crystal structures of compounds similar to 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione. These studies utilize single crystal X-ray diffraction methods to explore the molecular structure, including torsion angles and hydrogen bonding patterns. This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in various scientific fields (Yıldırım et al., 2019).
Antifungal and Antibacterial Properties
Research has indicated that derivatives of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione show potential as antifungal and antibacterial agents. These compounds have been synthesized and evaluated for their efficacy against various fungal and bacterial strains, showing promising results compared to existing clinical drugs. This highlights their potential use in developing new antimicrobial therapies (Tandon et al., 2010).
Application in Chemical Probes and Sensors
Derivatives of 2-Chloro-3-(phenethylamino)naphthalene-1,4-dione have been synthesized and studied for their application in chemical sensing. For instance, certain derivatives have shown selectivity and sensitivity for specific metal ions like Zn2+, suggesting their use in the development of chemical probes for bioimaging and environmental monitoring (Balakrishna et al., 2018).
Photochemical Applications
Research into the photochemical behavior of 2-Chloro-1,4-naphthoquinone, a related compound, has shown that it undergoes photochemical 2+2 addition to alkenes. This process has potential applications in synthetic organic chemistry, particularly in the synthesis of cyclobutanone derivatives and other complex organic compounds (Naito et al., 1986).
Nanomaterial Composites
2-Chloro-3-(phenethylamino)naphthalene-1,4-dione derivatives have been used in the synthesis of nanomaterial composites. These composites have shown promising properties for use in supercapacitors, indicating potential applications in energy storage and conversion technologies (Mohammed, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have shown various biological activities, including anti-inflammatory/antiallergic activity, antiproliferative/anticancer activity, aromatase inhibitory activity, and antifungal activity . These activities suggest that the compound may interact with a range of cellular targets, potentially including enzymes like β-glucuronidase and lysozyme .
Mode of Action
Based on its structural similarity to other naphthoquinone derivatives, it can be hypothesized that it may interact with its targets through a mechanism involving electron transfer, leading to the generation of reactive oxygen species (ros) and subsequent oxidative stress .
Biochemical Pathways
Given its potential anti-inflammatory and antiallergic activities, it may impact pathways related to inflammation and immune response .
Pharmacokinetics
A structurally similar compound, 2-isopentylamino-1,4-naphthoquinone, has been reported to have favorable pharmacokinetic properties .
Result of Action
Based on its potential biological activities, it may induce cellular changes associated with reduced inflammation, inhibited cell proliferation, and altered fungal growth .
properties
IUPAC Name |
2-chloro-3-(2-phenylethylamino)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-16(20-11-10-12-6-2-1-3-7-12)18(22)14-9-5-4-8-13(14)17(15)21/h1-9,20H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCKVMGGVODNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285222 | |
Record name | MLS002608293 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(phenethylamino)naphthalene-1,4-dione | |
CAS RN |
6307-22-8 | |
Record name | MLS002608293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608293 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-3-(PHENETHYLAMINO)-1,4-NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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